molecular formula C16H19N7O B2489208 1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034376-56-0

1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2489208
CAS RN: 2034376-56-0
M. Wt: 325.376
InChI Key: MGLCTCYSZKKLSX-UHFFFAOYSA-N
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Description

The compound is related to a broad class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and material science. The compound features a complex structure incorporating triazole, pyrazine, piperazine, and pyrrole moieties, which suggest a multifaceted approach to its synthesis and an intriguing array of chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules like 1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone often involves multi-step reactions, starting from simpler precursors. A common approach for synthesizing such compounds involves the stepwise construction of the heterocyclic core, followed by the introduction of side chains and functional groups through reactions such as nucleophilic substitution, amidation, and coupling reactions (Abdel‐Aziz et al., 2008).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems, which can significantly influence their chemical reactivity and interaction with biological targets. The spatial arrangement of atoms within these molecules, including bond lengths, angles, and dihedral angles, plays a crucial role in their chemical behavior and potential applications.

Chemical Reactions and Properties

Compounds with structures similar to this compound can undergo a variety of chemical reactions, including but not limited to nucleophilic substitution reactions, electrophilic addition reactions, and redox reactions. The presence of multiple functional groups in such molecules offers numerous sites for chemical modification and functionalization (Gunduz et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on synthesizing novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these compounds exhibited moderate effects against bacterial and fungal species, highlighting the potential for developing antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing a 1,2,3-triazole moiety. These compounds were synthesized through reactions involving sodium salt derivatives, highlighting innovative pathways for producing compounds with potential pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antimicrobial Activities

  • A series of new 2-pyrazolines and 2-pyrazoline derivatives bearing benzenesulfonamide moieties were synthesized, some of which showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hassan, 2013).

Antiviral Activities

  • Research on the antiviral activities of certain derivatives showed that they have potential uses in developing treatments against various viral infections. This includes the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, which were evaluated for their cytotoxicity and efficacy against HSV1 and HAV-MBB, indicating the therapeutic potential of such compounds in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).

properties

IUPAC Name

1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-13-18-19-16-15(17-4-7-23(13)16)22-10-8-21(9-11-22)14(24)12-20-5-2-3-6-20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLCTCYSZKKLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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